molecular formula C44H32Cl2Ir2N4 B3146568 Chloroiridium(2+);2-phenylpyridine CAS No. 603109-48-4

Chloroiridium(2+);2-phenylpyridine

Cat. No. B3146568
CAS RN: 603109-48-4
M. Wt: 1072.1 g/mol
InChI Key: LCEYXICNCJSAHX-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of 2-phenylpyridine derivatives has been studied extensively. For instance, the C–H activation of 2-phenylpyridine, catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates, was studied in the gas phase . Another study reported the synthesis of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties using Suzuki–Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of Chloroiridium(2+);2-phenylpyridine has been studied using various spectroscopic techniques and quantum chemical calculations . The compound’s structure has also been analyzed using density functional theory .


Chemical Reactions Analysis

The C–H activation of 2-phenylpyridine, catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates, has been investigated in the gas phase . The study combined ESI-MS, infrared multiphoton dissociation spectroscopy, and quantum chemical calculations to investigate the intermediate species in the reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1072.1 g/mol. It is known for its unique photophysical and electrochemical properties.

Scientific Research Applications

Photophysical Properties and Light-Emitting Applications

  • Cyclometalated Iridium(III) Complexes : The reaction of organoiridium(III)-2-phenylpyridine complexes yields compounds characterized by distorted octahedral geometry. These structures exhibit intramolecular chalcogen and pnicogen bonds, demonstrating their potential in photophysical applications (Kinzhalov et al., 2018).
  • Electroluminescent Properties : Cationic iridium complexes with 2-phenylpyridine ligands have been shown to emit green-blue light, with high phosphorescence quantum yields. This suggests their utility in light-emitting electrochemical cells (Nazeeruddin et al., 2006).
  • Organic Light Emitting Diodes (OLEDs) : Iridium(III) complexes with phenylpyridine ligands have been synthesized for use in efficient yellow-green emitting OLEDs. Their design minimizes aggregation in the solid state, leading to higher device efficiencies (So et al., 2012).

Sensing and Detection Applications

  • Luminescent Chemosensors : Certain iridium(III) complexes with 2-phenylpyridine ligands have been developed for the detection of silver(I) ions in aqueous media. These complexes show luminescence enhancement upon binding with Ag+ ions, indicating their potential as selective chemosensors (Schmittel & Lin, 2007).
  • Two-Photon Luminescence : Iridium(III) complexes have been studied for two-photon luminescence, a property useful in 3D imaging applications. The modification of chromophores and metal selection can significantly enhance two-photon absorption cross sections (Natrajan et al., 2010).

Catalytic and Photocatalytic Applications

  • Hydrogen Production : Cyclometalated iridium compounds with 2-phenylpyridine and their derivatives have been used as photosensitizers for hydrogen production. They demonstrate effectiveness in catalyzing hydrogen generation from water or formic acid (Omae, 2017).

Safety and Hazards

The safety data sheet for 2-Phenylpyridine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The compound and related derivatives have attracted interest as precursors to highly fluorescent metal complexes of possible value as organic light-emitting diodes (OLEDs) . The reaction of iridium trichloride with 2-phenylpyridine proceeds via cyclometallation to give the chloride-bridged complex . This complex can be converted to the pictured tris(cyclometallated) derivative tris(2-phenylpyridine)iridium .

properties

IUPAC Name

chloroiridium(2+);2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H8N.2ClH.2Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;/h4*1-6,8-9H;2*1H;;/q4*-1;;;2*+3/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEYXICNCJSAHX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.Cl[Ir+2].Cl[Ir+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2Ir2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1072.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92220-65-0
Record name Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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